molecular formula C14H18ClNO2 B1671869 Indeloxazine hydrochloride CAS No. 65043-22-3

Indeloxazine hydrochloride

Cat. No. B1671869
CAS RN: 65043-22-3
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-UHFFFAOYSA-N
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Description

Indeloxazine hydrochloride (also known as CI-874, YM-08054, Elen) is an antidepressant and cerebral activator . It was marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd for the treatment of psychiatric symptoms associated with cerebrovascular diseases, namely depression resulting from stroke, emotional disturbance, and avolition . It was marketed from 1988 to 1998, when it was removed from the market reportedly for lack of effectiveness .


Synthesis Analysis

The synthesis of Indeloxazine hydrochloride involves several steps. One method involves the condensation of 4-(triphenylmethyl)-2-(p-toluenesulfonyloxymethyl)morpholine with 4-hydroxy-1 indanone through the corresponding potassium salt in hot DMF . Another method involves the treatment of 1-[(inden-7(or4)-yloxyl]-2,3-epoxypropane with excess 2-aminoethyl hydrogen sulfate and aqueous NaOH .


Molecular Structure Analysis

The molecular formula of Indeloxazine hydrochloride is C14H18ClNO2 . The average mass is 267.751 Da and the monoisotopic mass is 267.102600 Da .


Chemical Reactions Analysis

Indeloxazine hydrochloride undergoes several chemical reactions during its synthesis. For instance, it involves the condensation of 4-(triphenylmethyl)-2-(p-toluenesulfonyloxymethyl)morpholine with 4-hydroxy-1 indanone . Another reaction involves the treatment of 1-[(inden-7(or4)-yloxyl]-2,3-epoxypropane with excess 2-aminoethyl hydrogen sulfate and aqueous NaOH .


Physical And Chemical Properties Analysis

Indeloxazine hydrochloride has a melting point of 169-170° . Its molecular formula is C14H18ClNO2 and it has a molar mass of 267.75 g/mol .

Scientific Research Applications

1. Treatment of Sequelae of Ischemic Strokes

  • Summary of Application : Indeloxazine hydrochloride, a cerebral metabolic enhancer, is known to improve cerebral hypofunction by enhancing cerebral monoaminergic neurotransmission and increasing cerebral perfusion .
  • Methods of Application : The effect of indeloxazine hydrochloride was investigated in a series of ischemic stroke patients who were from 4 to 12 weeks after their last stroke attacks .

2. Recovery of Consciousness After Concussive Head Trauma

  • Summary of Application : Indeloxazine HCl and its optical isomers can accelerate recovery of consciousness after concussive head trauma .
  • Results : The (-)-isomer of Indeloxazine HCl showed the most potent activity in accelerating recovery of consciousness after concussive head trauma .

3. Treatment of Dementia of Alzheimer Type

  • Summary of Application : Indeloxazine hydrochloride was administered to patients with dementia of Alzheimer type .
  • Results : After the administration, homovanillic acid and somatostatin in the cerebrospinal fluid (CSF) did not decrease .

4. Treatment of Psychiatric Symptoms Associated with Cerebrovascular Diseases

  • Summary of Application : Indeloxazine hydrochloride was marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, namely depression resulting from stroke, emotional disturbance, and avolition .

5. Antidepressant and Cerebral Activator

  • Summary of Application : Indeloxazine hydrochloride is an antidepressant and cerebral activator that was marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases .

Safety And Hazards

When handling Indeloxazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

Several papers have been published on Indeloxazine hydrochloride. One paper compared the cerebral-activating properties of Indeloxazine hydrochloride with those of the cerebral metabolic enhancer calcium hopantenate and the cerebral vasodilator dihydroergotoxine . Another paper discussed the effects of treatment with bifemelane, idebenone and indeloxazine on ischemia-induced changes in monoamines and their metabolites in ischemic gerbil brains .

properties

IUPAC Name

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHLNDPKPIPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60929-23-9 (Parent)
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60983582
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeloxazine hydrochloride

CAS RN

65043-22-3
Record name Indeloxazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65043-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDELOXAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 500 ml. of ethanolic hydrochloric acid (350 ml. of 0.5 N hydrochloric acid and 150 ml. of ethanol) was dissolved 5.0 g. of 4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine and the solution was refluxed 17 hours. After cooling the reaction mixture, ethanol was distilled away under reduced pressure until the whole volume of the reaction mixture became about 350 ml. Sodium chloride was added to the reaction mixture to cause salting out and the mixture was extracted three times each time with 200 ml. of chloroform. The chloroform extracts were combined, dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. Then, by adding acetone to the syrupy residue formed, 2.0 g. of 2-(7-indenyloxymethyl)morpholine hydrochloride was obtained as a precipitate.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
M Yamamoto, M Shimizu - Neuropharmacology, 1987 - Elsevier
The cerebral-activating properties of indeloxazine hydrochloride [(±)-2-[(inden-7-yloxy) methyl]morpholine hydrochloride, YM-08054] were examined in comparison with those of …
Number of citations: 32 www.sciencedirect.com
T KOJIMA, K NIIGATA, T FUJIKURA… - Chemical and …, 1985 - jstage.jst.go.jp
The synthesis of (±)-2-[(inden-7-yloxy) methyl] morpholine hydrochloride (7· HCl, YM-08054, indeloxazine hydrochloride) and its optical resolution into levo-and dextro-isomers were …
Number of citations: 28 www.jstage.jst.go.jp
T Yamaguchi, K Takahashi, M Suzuki… - Current therapeutic …, 1995 - Elsevier
The effects of indeloxazine hydrochloride on brain function were examined using forced swimming and passive avoidance learning tests in rodents. The pharmacologic actions of …
Number of citations: 4 www.sciencedirect.com
H Kamimura, Y Enjoji, H Sasaki, R Kawai, H Kaniwa… - Xenobiotica, 1987 - Taylor & Francis
… The disposition and metaholism of indeloxazine hydrochloride (( * )-2-[(inden-7yloxy)methyl]… After oral administration of "C-indeloxazine hydrochloride, the plasma concentration of total …
Number of citations: 12 www.tandfonline.com
T Yamaguchi, M Suzuki, M Yamamoto - Naunyn-Schmiedeberg's archives …, 1997 - Springer
Abstract Effects of indeloxazine hydrochloride, an inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake with a facilitatory effect on 5-HT release, on acetylcholine (ACh) output …
Number of citations: 44 link.springer.com
T Yamaguchi, M Ohyama, M Suzuki, Y Ozawa… - …, 1998 - Elsevier
The potential antidepressant properties of indeloxazine hydrochloride were examined in vitro and in vivo. Indeloxazine showed preferential affinity for both [ 3 H] citalopram (K i : 22.1 nM…
Number of citations: 9 www.sciencedirect.com
T Yamaguchi, Y Ozawa, M Suzuki, M Yamamoto… - …, 1996 - Elsevier
We studied behavioral and histological changes after fluid percussion brain injury and the effects of indeloxazine hydrochloride, a cerebral activator, on these post-traumatic changes in …
Number of citations: 19 www.sciencedirect.com
M Yamamoto, M Ooyama, Y Ozawa, M Okada… - …, 1993 - Elsevier
… (1987) Effects of indeloxazine hydrochloride (YM-08054) on glucose and energy metabolism in … (1989b) Effects of indeloxazine hydrochloride on learned Yamamoto M. and Shimizu M. (…
Number of citations: 17 www.sciencedirect.com
M Yamamoto, M Shimizu, S Kawabata - Neuropharmacology, 1989 - Elsevier
Abstract Effects of some cerebrovasodilators on the anti-anoxic activity of indeloxazine hydrochloride [(±)-2[(inden-7-yloxy)methyl]morpholine hydrochloride, YM-08054] with cerebral …
Number of citations: 14 www.sciencedirect.com
H Kamimura, R Kawai, H Kudo - Xenobiotica, 1988 - Taylor & Francis
… In a metabolic study in rats of a cerebral activator, indeloxazine hydrochloride, seven metabolites, including MI, M-2 and M-3 derived through dihydrodiol formation in the indene ring and…
Number of citations: 16 www.tandfonline.com

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